molecular formula C19H23N7 B6475364 N,N-dimethyl-6-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine CAS No. 2640979-91-3

N,N-dimethyl-6-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine

Cat. No.: B6475364
CAS No.: 2640979-91-3
M. Wt: 349.4 g/mol
InChI Key: HVZPLYTXBOUZBR-UHFFFAOYSA-N
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Description

“N,N-dimethyl-6-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine” is a complex organic compound that contains several functional groups including a quinoxaline ring, a piperazine ring, and an amine group. Quinoxaline derivatives are known to exhibit diverse pharmacological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinoxaline ring, possibly through the condensation of o-phenylenediamine with a dicarbonyl compound . The piperazine ring could be introduced through a substitution reaction .


Chemical Reactions Analysis

Quinoxaline derivatives can undergo a variety of reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Quinoxaline derivatives are generally weakly basic and can form salts with acids .

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. In addition, it has been suggested that this compound may act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, anti-oxidant, and analgesic properties. In animal studies, it has been shown to reduce inflammation and pain associated with arthritis and other inflammatory conditions. It has also been shown to have neuroprotective and cardioprotective effects, as well as anti-cancer activity.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-6-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine is a relatively stable compound and can be synthesized in a three-step process. It has a wide range of applications in scientific research and can be used in a variety of laboratory experiments. However, it is important to note that the compound is relatively expensive and not widely available.

Future Directions

Future research on N,N-dimethyl-6-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine could focus on further elucidating its mechanism of action and exploring its therapeutic potential in other diseases. Additionally, further research could be done to investigate the compound’s potential as an antioxidant, as well as its ability to modulate the immune system. Finally, further research could be done to explore the compound’s potential as a drug delivery vehicle, as well as its potential for use in drug development and other biomedical applications.

Synthesis Methods

N,N-dimethyl-6-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine can be synthesized in a three-step process. The first step involves the condensation of 4-(3-methylquinoxalin-2-yl)piperazine and 4-methylpyridazine in the presence of a base such as sodium hydroxide. The second step involves the alkylation of the intermediate product with dimethyl sulfate. The final step involves the reduction of the intermediate product with sodium borohydride.

Scientific Research Applications

N,N-dimethyl-6-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine has been widely studied due to its various properties and applications. It has been used as a building block for the synthesis of other compounds, such as pyridazinones and quinoxaline derivatives. It has also been used as a ligand for metal complexes, as a catalyst for organic reactions, and as a potential therapeutic agent for various diseases.

Properties

IUPAC Name

N,N-dimethyl-6-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7/c1-14-19(21-16-7-5-4-6-15(16)20-14)26-12-10-25(11-13-26)18-9-8-17(22-23-18)24(2)3/h4-9H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZPLYTXBOUZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NN=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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